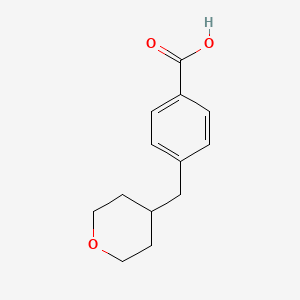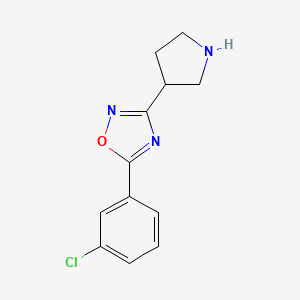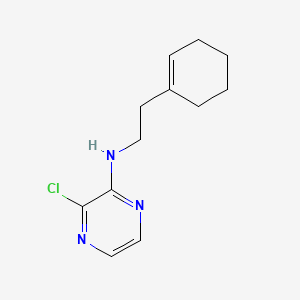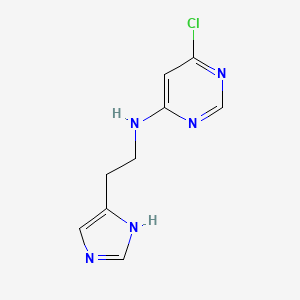
1-(3-fluoro-4-methoxybenzyl)-1H-imidazole-4-carbaldehyde
Overview
Description
Scientific Research Applications
Synthesis and Characterization
This compound and its derivatives are synthesized and characterized for various scientific purposes. For instance, derivatives of N-heterocyclic carbene-silver complexes have been synthesized for studies in cytotoxicity and antibacterial activities. Such compounds are prepared from reactions involving 1H-imidazole with specific bromides, leading to NHC-silver complexes that show significant antibacterial activity against Gram-negative and Gram-positive bacteria and exhibit cytotoxicity against certain cell lines (Patil et al., 2010).
Molecular Docking and Antileukemic Activity
Molecular docking studies and preliminary antileukemic activities of 4-methoxybenzyl derivatives bearing imidazo[2,1-b][1,3,4]thiadiazole have been explored. Certain compounds in this series showed potent cytotoxic effects against leukemia cells, with mechanisms indicative of apoptosis induction. These findings underscore the potential therapeutic applications of such derivatives (Choodamani et al., 2020).
Antimicrobial Activity
Compounds bearing the 1-(3-fluoro-4-methoxybenzyl)-1H-imidazole-4-carbaldehyde structure have shown potential antimicrobial activity. A series of novel imidazole bearing isoxazole derivatives demonstrated significant antimicrobial effects, indicating the relevance of these structures in developing new antimicrobial agents (Maheta et al., 2012).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(3-fluoro-4-methoxyphenyl)methyl]imidazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-17-12-3-2-9(4-11(12)13)5-15-6-10(7-16)14-8-15/h2-4,6-8H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBHJJSPIYPVKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=C(N=C2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1474711.png)
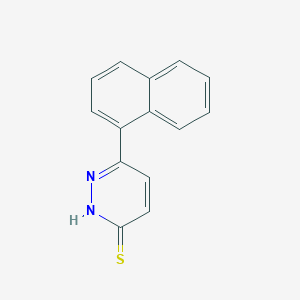

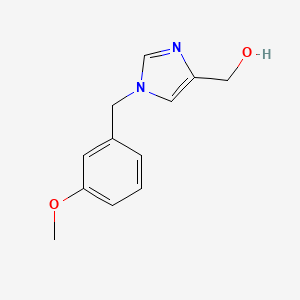


![N-isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1474721.png)
